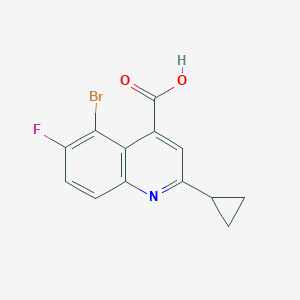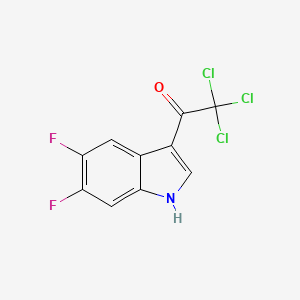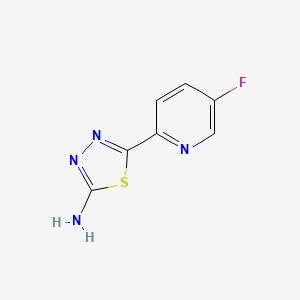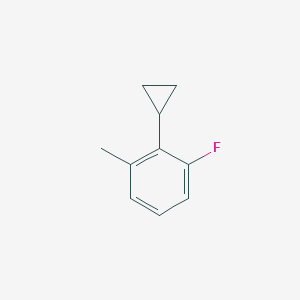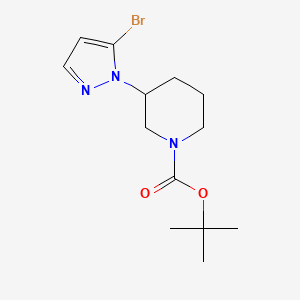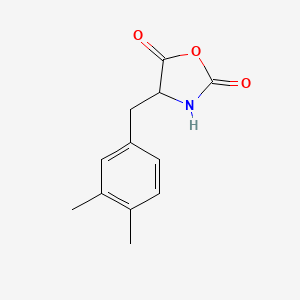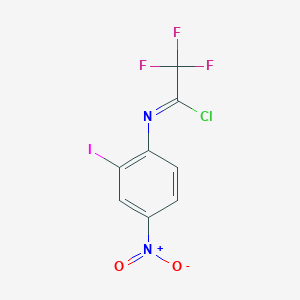
2,2,2-Trifluoro-N-(2-iodo-4-nitrophenyl)acetimidoyl Chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trifluoro-N-(2-iodo-4-nitrophenyl)acetimidoyl Chloride is an organic compound with significant applications in various fields of chemistry and industry. It is known for its unique chemical structure, which includes trifluoromethyl, iodo, and nitro functional groups, making it a valuable reagent in synthetic organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-N-(2-iodo-4-nitrophenyl)acetimidoyl Chloride typically involves the reaction of 2-iodo-4-nitroaniline with trifluoroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2-iodo-4-nitroaniline+trifluoroacetyl chloride→2,2,2-Trifluoro-N-(2-iodo-4-nitrophenyl)acetimidoyl Chloride
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,2-Trifluoro-N-(2-iodo-4-nitrophenyl)acetimidoyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloride group.
Oxidation and Reduction: The nitro group can be reduced to an amino group, and the iodo group can be involved in oxidative addition reactions.
Coupling Reactions: The compound can be used in cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride can be employed.
Coupling Reactions: Palladium or nickel catalysts are commonly used in the presence of ligands and bases.
Major Products Formed
Amino Derivatives: Reduction of the nitro group leads to the formation of amino derivatives.
Substituted Derivatives: Nucleophilic substitution results in various substituted products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,2,2-Trifluoro-N-(2-iodo-4-nitrophenyl)acetimidoyl Chloride has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the development of bioactive molecules and probes for biological studies.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2,2,2-Trifluoro-N-(2-iodo-4-nitrophenyl)acetimidoyl Chloride involves its reactivity with various nucleophiles and electrophiles. The trifluoromethyl group enhances the compound’s electrophilicity, making it a potent reagent in substitution and coupling reactions. The nitro and iodo groups also contribute to its reactivity, allowing for diverse chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2,2-Trifluoro-N-phenylacetimidoyl Chloride
- 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetimidoyl Chloride
- 2,2,2-Trifluoro-N-(4-chlorophenyl)acetimidoyl Chloride
Uniqueness
2,2,2-Trifluoro-N-(2-iodo-4-nitrophenyl)acetimidoyl Chloride is unique due to the presence of both iodo and nitro groups, which impart distinct reactivity and functionalization potential. This makes it a versatile reagent in synthetic chemistry, capable of undergoing a wide range of chemical transformations.
Eigenschaften
Molekularformel |
C8H3ClF3IN2O2 |
|---|---|
Molekulargewicht |
378.47 g/mol |
IUPAC-Name |
2,2,2-trifluoro-N-(2-iodo-4-nitrophenyl)ethanimidoyl chloride |
InChI |
InChI=1S/C8H3ClF3IN2O2/c9-7(8(10,11)12)14-6-2-1-4(15(16)17)3-5(6)13/h1-3H |
InChI-Schlüssel |
IAXJZQBYZKZYHJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])I)N=C(C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 1-Boc-6-oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B13704527.png)
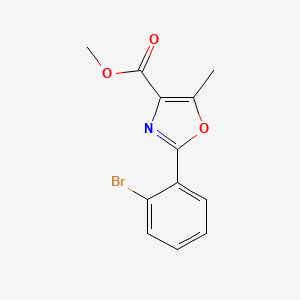


![5-[1-(6-chloro-2-oxo-1H-quinolin-3-yl)ethylamino]-1-methyl-6-oxopyridine-2-carbonitrile](/img/structure/B13704537.png)
